molecular formula C5H10ClN3 B581795 4-Amino-1,5-dimethylimidazole Hydrochloride CAS No. 1456821-65-0

4-Amino-1,5-dimethylimidazole Hydrochloride

Cat. No.: B581795
CAS No.: 1456821-65-0
M. Wt: 147.606
InChI Key: PASURFHCWKJHTH-UHFFFAOYSA-N
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Description

4-Amino-1,5-dimethylimidazole hydrochloride (CAS: 1456821-65-0) is an imidazole derivative with a molecular formula of C₅H₁₀ClN₃. It features an amino group (-NH₂) at the 4-position and methyl groups (-CH₃) at the 1- and 5-positions of the imidazole ring, with a hydrochloride salt counterion.

Properties

IUPAC Name

1,5-dimethylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)7-3-8(4)2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASURFHCWKJHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456821-65-0
Record name 1H-Imidazol-4-amine, 1,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456821-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dimethylimidazole Hydrochloride typically involves the reaction of 1,5-dimethylimidazole with an amination reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,5-dimethylimidazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and chemical research .

Scientific Research Applications

4-Amino-1,5-dimethylimidazole Hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-1,5-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents CAS Number Molecular Formula Molecular Weight
4-Amino-1,5-dimethylimidazole HCl Imidazole 1,5-dimethyl; 4-amino; HCl salt 1456821-65-0 C₅H₁₀ClN₃ 163.61 g/mol*
4-Aminoantipyrine HCl Pyrazolone 1,5-dimethyl; 2-phenyl; 3-ketone; HCl salt 22198-72-7 C₁₁H₁₄ClN₃O 239.70 g/mol
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (Ampyrone) Pyrazolone 1,5-dimethyl; 2-phenyl; 3-ketone; 4-amino 83-07-8 C₁₁H₁₃N₃O 203.25 g/mol
4-Amino-1,5-dimethylpyrazole-3-carboxylic acid HCl Pyrazole 1,5-dimethyl; 3-carboxylic acid; HCl salt 1431970-00-1 C₇H₁₂ClN₃O₂ 205.65 g/mol

*Calculated based on molecular formula.

Key Observations :

  • Core Heterocycle : The target compound’s imidazole ring (5-membered, two nitrogen atoms) differs from pyrazolone (5-membered, two nitrogens with a ketone) and pyrazole (5-membered, two adjacent nitrogens) derivatives .
  • Functional Groups: While all compounds share amino and methyl substituents, the presence of a phenyl group (in 4-Aminoantipyrine HCl) or carboxylic acid (in pyrazole derivatives) introduces distinct reactivity and solubility profiles .

Physicochemical Properties

  • Solubility: Imidazole derivatives like 4-Amino-1,5-dimethylimidazole HCl exhibit moderate solubility in polar solvents due to the amino group’s hydrogen-bonding capacity. In contrast, pyrazolone derivatives (e.g., 4-Aminoantipyrine HCl) show enhanced solubility in aqueous media owing to their ketone and phenyl groups .
  • Stability : The hydrochloride salt form improves stability for storage and handling compared to free bases .

Biological Activity

4-Amino-1,5-dimethylimidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its biological significance. Imidazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and its potential therapeutic applications.

This compound is characterized by the following properties:

  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 161.60 g/mol
  • CAS Number : 53316-51-1
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to:

  • Act as a ligand for certain enzymes and receptors.
  • Influence cell signaling pathways , particularly those involved in cell proliferation and apoptosis.
  • Modulate the activity of cytochrome P450 enzymes , which are crucial for drug metabolism.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance:

  • A study demonstrated that imidazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer) through mitochondrial pathways involving p53 activation .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-757.4
This compoundDLD-179.9

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that:

  • Compounds with imidazole rings exhibit significant activity against various bacterial strains.
  • The mechanism often involves disruption of microbial cell membranes and interference with nucleic acid synthesis.

Study on Cytotoxicity

A cytotoxicity study was conducted using MTT assays to evaluate the effects of this compound on different cancer cell lines. The results indicated that:

  • The compound exhibited dose-dependent cytotoxic effects.

Experimental Setup :

  • Cell Lines Used : MCF-7 and HeLa.
  • Concentrations Tested : 0.1 µM to 100 µM.
  • Incubation Period : 48 hours.

The findings suggest that higher concentrations lead to increased cell death, demonstrating the compound's potential as an anticancer agent.

Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that:

  • The compound is permeable across biological membranes (Log Kp = -5.93 cm/s).
  • It does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a favorable safety profile for drug interactions .

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